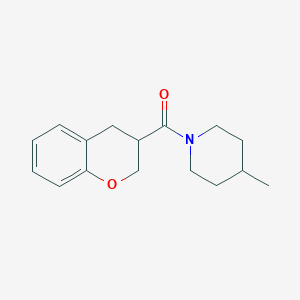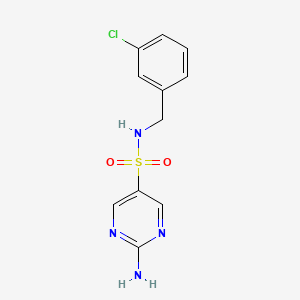
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide, also known as OPB-9195, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide involves its selective inhibition of the chymotrypsin-like activity of the proteasome. This leads to the accumulation of misfolded proteins, which can induce cell death in cancer cells. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide induces cell death and inhibits tumor growth. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases, making it a potential candidate for the treatment of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the chymotrypsin-like activity of the proteasome, making it a useful tool for studying the role of proteasomes in cellular processes. Additionally, N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, one limitation of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide. Additionally, further studies are needed to determine the safety and efficacy of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide in clinical trials for the treatment of cancer and neurodegenerative diseases. Finally, the potential use of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide as a tool for studying the role of proteasomes in cellular processes should be explored further.
Conclusion:
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. Its selective inhibition of the chymotrypsin-like activity of the proteasome makes it a potential candidate for the treatment of certain cancers and neurodegenerative diseases. Future research on N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide should focus on the development of more potent and selective proteasome inhibitors, as well as the safety and efficacy of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide in clinical trials.
Méthodes De Synthèse
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with N-phenylpyrrolidine-3-carboxylic acid anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising applications is its use as a proteasome inhibitor. Proteasomes are cellular complexes responsible for degrading proteins in the cell. Inhibition of proteasomes can lead to the accumulation of misfolded proteins, which can be toxic to the cell. N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, making it a potential candidate for the treatment of certain cancers and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-18-11-14(12-21(18)15-7-2-1-3-8-15)20-19(23)17-10-13-6-4-5-9-16(13)24-17/h1-10,14H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPHCIZQCVLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)

![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)


![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)